3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.2ClH/c1-11-7-2-3-8(11)5-6(4-7)10-9;;/h6-8,10H,2-5,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPPHIRCNXRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of a Halogenated Intermediate
Patent WO1999029690A1 describes the synthesis of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes via reduction of nitrile intermediates. Adapting this approach:
- Halogenation : Introduce a halogen (e.g., bromine) at the 3-position using electrophilic brominating agents.
- Substitution with Hydrazine : React the halogenated intermediate with hydrazine hydrate under elevated temperatures (80–100°C) in a polar solvent like ethanol.
Example Protocol :
Reductive Amination of a Ketone Intermediate
An alternative route involves the reductive amination of 8-methyl-8-azabicyclo[3.2.1]octan-3-one:
- Hydrazone Formation : Condense the ketone with hydrazine hydrate to form the hydrazone.
- Reduction : Reduce the hydrazone to the hydrazine using sodium borohydride or catalytic hydrogenation.
Challenges :
- Hydrazones are prone to over-reduction to amines.
- Catalytic hydrogenation (H2, Pd/C) may require optimized pressure (1–3 atm) to prevent decomposition.
Formation of the Dihydrochloride Salt
The final step involves converting the free base to its dihydrochloride salt for enhanced stability and solubility. Patent US20060058343A1 details a protocol for isolating hydrochloride salts:
- Acidification : Treat the free base (3-hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane) with concentrated hydrochloric acid in an anhydrous solvent (e.g., ethanol).
- Crystallization : Evaporate the solvent under vacuum and recrystallize from a mixture of ethanol and diethyl ether.
Typical Yields :
Analytical Characterization
While specific data for 3-hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride are unavailable, analogous compounds provide insights:
Spectroscopic Data for Related Compounds :
- 1H-NMR (CDCl3) : Signals at δ 2.34 (s, 3H, N-CH3), 3.20 (br s, 2H, bridgehead H), and 4.33 (q, 1H, hydrazine NH).
- MS (m/z) : Molecular ion peak at 233.4 g/mol (calculated for C9H15NO2S2).
Elemental Analysis :
Challenges and Optimizations
- Regioselectivity : Ensuring substitution occurs exclusively at the 3-position requires steric and electronic control. Bulky directing groups may improve selectivity.
- Hydrazine Stability : Reactions must be conducted under inert atmospheres (N2/Ar) to prevent oxidation of the hydrazine moiety.
- Salt Formation : Excess HCl may lead to hygroscopicity; stoichiometric control is critical.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydrazine group can undergo oxidation reactions to form various products, including azo compounds and nitrogen gas.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Azo compounds, nitrogen gas.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neurotransmitter Reuptake Inhibition
One of the primary applications of 3-hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride is in the development of monoamine reuptake inhibitors. These compounds are crucial for treating mood disorders, including depression and anxiety. The compound's structure allows it to interact with serotonin, norepinephrine, and dopamine transporters, potentially leading to improved therapeutic outcomes compared to traditional antidepressants, which often have significant side effects .
1.2 Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
The compound's ability to modulate neurotransmitter levels makes it a candidate for ADHD treatment. By inhibiting the reuptake of dopamine and norepinephrine, it may enhance focus and reduce impulsivity in patients with ADHD . Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit promising pharmacological properties relevant to this condition .
2.1 Cytotoxicity Against Tumor Cell Lines
Recent studies have demonstrated that derivatives of 3-hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane exhibit cytotoxic effects on various tumor cell lines, including glioblastoma and hepatocellular carcinoma . The structural similarity of these compounds to known bioactive alkaloids suggests potential applications in cancer therapy, as they may interfere with cellular proliferation pathways.
2.2 Antimicrobial Properties
There is emerging evidence that compounds related to the azabicyclo[3.2.1]octane framework possess antimicrobial properties, making them candidates for further exploration in the development of new antibiotics . This application is particularly relevant given the increasing prevalence of antibiotic-resistant bacteria.
Synthesis and Structural Insights
3.1 Synthetic Methodologies
The synthesis of this compound involves several key steps, including hydrazine substitution reactions on the bicyclic framework . Understanding these synthetic pathways is crucial for optimizing yields and purities for pharmaceutical applications.
3.2 Structural Characteristics
The unique bicyclic structure contributes to its rigidity and specificity in biological interactions, which is a significant factor in drug design . The presence of nitrogen atoms within the bicyclic system enhances its potential to form hydrogen bonds with biological targets, improving binding affinities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Substituent Variations and Functional Group Impact
The following table summarizes key structural analogs, emphasizing substituent differences and physicochemical properties:
Biological Activity
3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride is a bicyclic compound that belongs to the class of azabicyclo compounds, which are known for their diverse biological activities. This compound is particularly notable for its potential applications in medicinal chemistry, primarily due to its structural similarity to various bioactive alkaloids.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1087751-08-3
- Molecular Formula : C₈H₁₈N₃Cl₂
- Molecular Weight : 209.16 g/mol
The compound features a bicyclic structure with a nitrogen atom integrated into the ring, contributing to its unique chemical properties and biological interactions.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly:
- Cholinergic System : The compound may act as an acetylcholine receptor modulator, influencing synaptic transmission.
- Dopaminergic System : Similar compounds have shown potential in modulating dopamine pathways, which are crucial in conditions like Parkinson's disease and schizophrenia.
- Serotonergic System : The structural similarities to serotonin can lead to interactions that may affect mood and anxiety disorders.
Pharmacological Properties
Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit various pharmacological effects:
- Antidepressant Activity : Compounds in this class have been studied for their potential as monoamine reuptake inhibitors, which are effective in treating depression and anxiety disorders .
- Cytotoxic Effects : Some studies report cytotoxic activity against tumor cell lines such as glioblastoma and hepatocellular carcinoma, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : The modulation of neurotransmitter systems may also confer neuroprotective properties, making it a candidate for neurodegenerative disease treatment.
Case Study 1: Antidepressant Efficacy
A study conducted on the effects of azabicyclo[3.2.1]octane derivatives demonstrated significant antidepressant-like behavior in animal models when administered at specific dosages. The mechanism was linked to increased serotonin levels in the brain, indicating potential therapeutic use in mood disorders .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including glioblastoma and hepatocellular carcinoma. The IC50 values were determined to be in the low micromolar range, suggesting a potent effect on tumor growth inhibition .
Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves functionalizing the bicyclic core (e.g., 8-methyl-8-azabicyclo[3.2.1]octane) via nucleophilic substitution or condensation reactions. For hydrazinyl derivatives, hydrazine or its analogs may react with a precursor (e.g., a halogenated intermediate). Key steps include:
- Precursor preparation : Halogenation of the bicyclic amine at the 3-position.
- Hydrazine introduction : Reaction with hydrazine under controlled pH and temperature to avoid side reactions.
- Salt formation : Treatment with HCl to yield the dihydrochloride.
- Optimization : Solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve solubility, while temperatures between 60–80°C enhance reaction rates. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Techniques :
- NMR : H and C NMR confirm the bicyclic structure and hydrazinyl substitution. Peaks for the methyl group (δ ~2.3 ppm) and hydrazinyl protons (δ ~3.5–4.5 ppm) are key .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 213.15 for the free base) and fragmentation patterns .
- IR : N–H stretches (~3300 cm) and C–N vibrations (~1250 cm) confirm functional groups .
Q. What are the stability and storage guidelines for this compound?
- Stability : The compound is hygroscopic and degrades under prolonged light exposure.
- Storage : Store in amber glass bottles at 2–8°C with desiccants. Avoid aqueous environments to prevent hydrolysis of the hydrazinyl group .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in neuropharmacology?
- Methodology :
- Receptor binding assays : Use radiolabeled ligands (e.g., H-spiperone for dopamine receptors) to measure affinity.
- Enzymatic inhibition : Test against acetylcholinesterase or monoamine oxidase using spectrophotometric methods (e.g., Ellman’s assay).
- In vitro models : Neuronal cell lines (e.g., SH-SY5Y) assess neurotoxicity or neuroprotection. Dose-response curves (IC/EC) quantify potency .
Q. How do structural modifications (e.g., substituents on the bicyclic core) impact reactivity and biological activity?
- Comparative analysis :
- Mechanistic insight : Electron-withdrawing groups (e.g., sulfonyl) reduce basicity, altering receptor interactions. Bulky substituents may sterically hinder binding .
Q. How can contradictory data on solubility and reactivity be resolved in studies of this compound?
- Approach :
- Solubility conflicts : Use standardized solvents (e.g., PBS for aqueous tests, DMSO for in vitro assays) and report concentrations rigorously.
- Reactivity discrepancies : Validate synthetic pathways with intermediate characterization (e.g., X-ray crystallography for ambiguous structures). Replicate studies under controlled humidity/temperature .
Methodological Notes
- Synthetic yield optimization : Employ design of experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies optimal conditions .
- Data validation : Cross-reference spectral data with computational models (e.g., DFT calculations for NMR chemical shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
